Computed Lipophilicity (XLogP) as a Procurement-Relevant Differentiator
The computed XLogP of 1-ethyl-1H-pyrazole-4-sulfonohydrazide is −1.2, which is 0.3–0.4 log units higher than the methyl (−1.5) and unsubstituted (−1.6) analogs, and 0.8 units lower than the 1-ethyl-3,5-dimethyl derivative (−0.4) [1][2][3][4]. This intermediate lipophilicity value positions the compound in a window that balances aqueous solubility with passive membrane permeability, making it the preferred choice when neither the overly polar unsubstituted scaffold nor the excessively lipophilic dimethyl analog is suitable [5].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | −1.2 |
| Comparator Or Baseline | 1H-pyrazole-4-sulfonohydrazide: −1.6; 1-methyl-1H-pyrazole-4-sulfonohydrazide: −1.5; 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide: −0.4 |
| Quantified Difference | +0.3 to +0.4 vs. more polar analogs; −0.8 vs. more lipophilic analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); consistent across all comparator compounds |
Why This Matters
Lipophilicity directly influences solubility, permeability, and non-specific binding in biological assays; a 0.3–0.4 log unit shift is sufficient to alter cellular penetration and off-target promiscuity profiles.
- [1] PubChem CID 7172350. 1-ethyl-1H-pyrazole-4-sulfonohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1003993-43-8 (accessed 2026-05-07). View Source
- [2] PubChem CID 60917034. 1H-pyrazole-4-sulfonohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1183491-92-0 (accessed 2026-05-07). View Source
- [3] PubChem CID 19616386. 1-methyl-1H-pyrazole-4-sulfonohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1006356-34-8 (accessed 2026-05-07). View Source
- [4] PubChem CID 19616391. 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1006356-40-6 (accessed 2026-05-07). View Source
- [5] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
